molecular formula C18H20O2 B596425 3-Methyl-4-(4-T-butylphenyl)benzoic acid CAS No. 1261923-72-1

3-Methyl-4-(4-T-butylphenyl)benzoic acid

Cat. No. B596425
CAS RN: 1261923-72-1
M. Wt: 268.356
InChI Key: WVKGRFBQUHRTHJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-T-butylphenyl)benzoic acid is a chemical compound with the molecular formula C18H20O2 . It has a molecular weight of 268.36 . The IUPAC name for this compound is 4’-tert-butyl-2-methyl [1,1’-biphenyl]-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Methyl-4-(4-T-butylphenyl)benzoic acid is 1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Environmental Remediation

A comprehensive review by Qutob et al. (2022) discusses the degradation of acetaminophen (ACT) in aquatic environments through advanced oxidation processes (AOPs), highlighting the importance of understanding degradation pathways and by-products for environmental remediation. This research underscores the potential for exploring the applications of complex organic compounds in environmental chemistry, particularly in enhancing the degradation of pollutants through AOP systems (Qutob et al., 2022).

Alternatives to Endocrine-Disrupting Compounds

Research by den Braver-Sewradj et al. (2020) reviews the carcinogenic, reproductive toxicity, and endocrine disruption potential of bisphenol A (BPA) alternatives, including various phenolic compounds. The study emphasizes the need for safer chemical substitutes in consumer products, suggesting an area where 3-Methyl-4-(4-T-butylphenyl)benzoic acid could be explored for its potential as a safer alternative (den Braver-Sewradj et al., 2020).

LC-MS/MS Study of Degradation Processes

The stability and degradation pathways of nitisinone, explored through LC-MS/MS by Barchańska et al. (2019), offer insights into the behavior of complex organic molecules under various conditions. This study exemplifies the importance of analytical techniques in understanding the stability and transformation of organic compounds, which could be relevant to researching 3-Methyl-4-(4-T-butylphenyl)benzoic acid (Barchańska et al., 2019).

Human Exposure to Carcinogens

Hecht (2002) provides a thorough review of human urinary carcinogen metabolites, focusing on the biomarkers for investigating tobacco and cancer. This research highlights the broader context of studying the metabolic pathways of carcinogens and their impact on human health, suggesting a potential area for studying the metabolic fate and health implications of 3-Methyl-4-(4-T-butylphenyl)benzoic acid and similar compounds (Hecht, 2002).

Mechanism of Action

The mechanism of action for 3-Methyl-4-(4-T-butylphenyl)benzoic acid is not specified in the available resources. The mechanisms of action for chemical compounds typically depend on their intended use or application, which is not specified for this compound .

Future Directions

The future directions for research and applications of 3-Methyl-4-(4-T-butylphenyl)benzoic acid are not specified in the available resources. The potential uses and developments for this compound would likely depend on its physical and chemical properties, as well as the needs of the scientific and industrial communities .

properties

IUPAC Name

4-(4-tert-butylphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKGRFBQUHRTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690584
Record name 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-T-butylphenyl)benzoic acid

CAS RN

1261923-72-1
Record name 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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